molecular formula C13H23NO5 B1337509 (3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate CAS No. 100806-49-3

(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate

Cat. No. B1337509
CAS RN: 100806-49-3
M. Wt: 273.33 g/mol
InChI Key: PIUXADZYSAODEK-BBBLOLIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been involved in various synthesis and characterization studies. It's an integral part of the synthesis of complex organic molecules, as shown by Moskalenko & Boev (2014), where it contributes to the formation of piperidine derivatives fused to a tetrahydrofuran ring, indicating its versatility in organic synthesis (Moskalenko & Boev, 2014). Additionally, Çolak et al. (2021) utilized it in the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, highlighting its application in producing compounds with potential pharmacological activities (Çolak et al., 2021).

Structural Analysis

The compound's structural components have been extensively studied. Moroz et al. (2018) conducted a diastereoselective 1,3-Dipolar Cycloaddition of Nitrones to 1H-Pyrrole-2,3-diones, producing substituted pyrrolo[3,2-d]isoxazoles, with detailed structural analysis provided by single-crystal X-ray analysis (Moroz et al., 2018). Similarly, Liu et al. (2014) presented a detailed discussion on the characteristics of the three-dimensional structures of related compounds based on NMR analysis and X-ray crystal structure analysis, demonstrating the compound's utility in structural chemistry (Liu et al., 2014).

Applications in Synthesis of Chiral Compounds

Skowronek & Lightner (2003) synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate from a related compound, emphasizing its role in the synthesis of chiral compounds and the study of their properties, such as axial chirality and restricted rotation due to the bulky tert-butyl groups (Skowronek & Lightner, 2003).

Chemical Transformations and Reactivity

Sheng et al. (2015) explored the chemical transformation and reactivity of a compound containing the tert-butyl moiety, highlighting its role in synthesizing non-peptide mimetics and studying their stability and transformation under various conditions (Sheng et al., 2015).

properties

IUPAC Name

tert-butyl (3aS,4R,6aR)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-9-10(8(14)7-15)18-13(4,5)17-9/h8-10,15H,6-7H2,1-5H3/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUXADZYSAODEK-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN(C(C2O1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CN([C@@H]([C@@H]2O1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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